2-Methyl-3-trifluoromethylbenzenethiol

Description

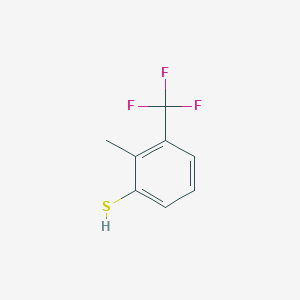

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBMOPIVOCVEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273884 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-42-6 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-trifluoromethylbenzenethiol typically involves the introduction of a trifluoromethyl group and a thiol group onto a benzene ring. One common method is the radical trifluoromethylation of a suitable precursor, followed by thiolation. The reaction conditions often require the use of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-trifluoromethylbenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alkoxides are often employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of disulfides or sulfonic acids.

Reduction: Formation of partially or fully reduced trifluoromethyl derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Recent studies have demonstrated that compounds related to 2-methyl-3-trifluoromethylbenzenethiol exhibit promising antibacterial properties. For instance, structure-activity relationship (SAR) studies have shown that modifications in the thiophenolic structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound P1 | 0.5 | MSSA |

| Compound P2 | 1.0 | MRSA |

| Compound P3 | 4.0 | E. faecalis |

This table summarizes the minimum inhibitory concentrations (MIC) for selected compounds derived from this compound, indicating their potential as antibacterial agents.

Anti-inflammatory Properties

The trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its anti-inflammatory effects. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Material Science Applications

Polymer Chemistry

In material science, this compound serves as an important intermediate for synthesizing functional polymers. Its incorporation into polymer matrices can improve thermal stability and chemical resistance due to the presence of the trifluoromethyl group .

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

This table highlights key properties of polymers synthesized using this compound as a monomer.

Case Studies and Research Findings

Case Study: Antibacterial Efficacy

A study published in 2023 explored various derivatives of this compound and their antibacterial activities against multiple pathogens. The results indicated that certain modifications significantly enhanced their potency, particularly against Gram-positive bacteria .

Case Study: Polymer Development

Another research effort focused on developing high-performance polymer coatings utilizing this compound. The resulting materials exhibited superior mechanical properties and resistance to environmental degradation, showcasing its utility in industrial applications .

Mechanism of Action

The mechanism of action of 2-Methyl-3-trifluoromethylbenzenethiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Key Observations :

- Reactivity Differences : The thiol group in 2-Methyl-3-trifluoromethylbenzenethiol enables nucleophilic substitution or metal coordination, whereas the bromine in 2-Bromo-1,1,1-trifluoro-2-methyl-propane acts as a leaving group in SN2 reactions .

- Fluorine Effects : Both this compound and triflusulfuron methyl ester leverage the -CF₃ group for enhanced biological activity—thiols in drug design and sulfonylureas in herbicidal potency .

- Steric Influence: The methyl group in the ortho position of this compound may hinder electrophilic aromatic substitution compared to non-methylated analogs.

Application-Based Comparison

- Pharmaceutical vs. Agrochemical Use : While this compound is tailored for synthetic chemistry (e.g., coupling reactions), triflusulfuron methyl ester targets acetolactate synthase (ALS) inhibition in weeds .

- Synthetic Utility : The bromide analog (2-Bromo-1,1,1-trifluoro-2-methyl-propane) serves as a precursor for fluorinated polymers, contrasting with the thiol’s role in small-molecule derivatization .

Biological Activity

Overview

2-Methyl-3-trifluoromethylbenzenethiol, an organic compound characterized by a trifluoromethyl group and a thiol group on a benzene ring, has garnered attention in various fields of research due to its unique chemical properties. The compound's potential biological activities and interactions with biomolecules make it a candidate for further investigation in medicinal chemistry and biochemistry.

The molecular formula of this compound is C₉H₈F₃S, with a molecular weight of 192.20 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can influence its interaction with biological membranes and proteins.

The biological activity of this compound may be attributed to its ability to form covalent bonds with cysteine residues in proteins due to the thiol group. This interaction can potentially alter protein function and activity, leading to various biological effects. Additionally, the trifluoromethyl group may facilitate interactions with hydrophobic regions of biomolecules, enhancing the compound's bioavailability and efficacy.

Antibacterial Activity

A recent study evaluated the antibacterial properties of various compounds, including derivatives related to this compound. The minimum inhibitory concentration (MIC) was determined against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the structure could enhance efficacy against resistant strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus (MRSA) |

| Related Compound A | 16 | Escherichia coli |

| Related Compound B | 8 | Pseudomonas aeruginosa |

Cytotoxicity Assays

In vitro cytotoxicity studies have been conducted using various cell lines to assess the safety profile of this compound. For instance, HeLa cells treated with the compound showed over 80% viability at concentrations up to 5 µM, indicating a favorable safety margin for potential therapeutic applications .

Case Studies

- Synthesis and Structure-Activity Relationship : A study focused on synthesizing derivatives of this compound and evaluating their biological activities. The findings revealed that specific structural modifications could lead to enhanced antibacterial properties while maintaining low cytotoxicity levels .

- Drug Development Applications : Research exploring the use of this compound as a building block in drug design highlighted its potential in developing new therapeutics targeting bacterial infections. The unique properties of the trifluoromethyl group were noted as beneficial for improving pharmacokinetic profiles .

Q & A

Q. What are the recommended methodologies for synthesizing 2-Methyl-3-trifluoromethylbenzenethiol?

Synthesis of aromatic thiols typically involves nucleophilic substitution or reduction of sulfonyl chlorides. For this compound, a plausible route includes:

- Thiolation of a halogenated precursor : React 2-chloro-3-trifluoromethyltoluene with thiourea under basic conditions, followed by acid hydrolysis.

- Reduction of disulfides : Use reducing agents like LiAlH4 or Raney nickel to convert disulfide intermediates. Purity validation should employ HPLC (>95% purity, as per industry standards for related trifluoromethyl compounds) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- 19F NMR : The trifluoromethyl group (-CF3) shows a distinct singlet near δ -60 ppm due to fluorine’s electronegativity and symmetry.

- 1H NMR : Methyl (-CH3) and aromatic protons exhibit splitting patterns consistent with ortho-substitution (e.g., coupling constants ~8 Hz).

- IR Spectroscopy : S-H stretch at ~2550 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹. Certified reference materials (CRMs) for related trifluoromethylbenzoic acids validate quantitative NMR protocols .

Q. What are the critical handling and storage protocols for this compound?

- Storage : Under inert gas (N2/Ar) at -20°C to prevent oxidation of the thiol group to disulfides.

- Handling : Use gloveboxes or Schlenk techniques for air-sensitive reactions. Safety protocols for benzylamine derivatives (e.g., PPE, ventilation) are applicable due to structural similarities .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF3 group is electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution. Computational studies (e.g., DFT) can map charge distribution, while Hammett constants (σm ≈ 0.43 for -CF3) predict reaction rates. Compare with analogs like 3,4-difluorobenzenethiol to isolate electronic effects .

Q. What role does this compound play in designing agrochemical ligands?

Trifluoromethyl groups enhance lipophilicity and metabolic stability in pesticides. For example, triflusulfuron methyl derivatives () exploit similar motifs for herbicidal activity. Methodological parallels include:

- SAR studies : Vary substituents to optimize binding to acetolactate synthase (ALS).

- Bioisosteric replacement : Replace -CF3 with -Cl or -NO2 to assess activity retention .

Q. How to resolve contradictions in reported physical properties (e.g., melting point, solubility)?

- Cross-validation : Use CRMs (e.g., NMI-certified materials in ) to calibrate instruments.

- Purity assessment : Combine HPLC, elemental analysis, and mass spectrometry. For solubility discrepancies, standardize solvent systems (e.g., DMSO-d6 for NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.